molecular formula C15H9N B11895508 Indeno[1,2,3-de]quinoline CAS No. 206-55-3

Indeno[1,2,3-de]quinoline

Cat. No.: B11895508
CAS No.: 206-55-3
M. Wt: 203.24 g/mol
InChI Key: LBRODQCXTUTGSV-UHFFFAOYSA-N
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Description

Indeno[1,2,3-de]quinoline is a heterocyclic compound that features a fused ring system consisting of an indene moiety and a quinoline moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Indeno[1,2,3-de]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of indeno[1,2,3-de]quinoline derivatives often involves interaction with biological macromolecules. For example, some derivatives act as topoisomerase inhibitors, interfering with DNA replication and transcription processes. These compounds can bind to the active site of the enzyme, preventing it from performing its function . Additionally, the molecular targets and pathways involved may include inhibition of specific kinases and modulation of signal transduction pathways .

Properties

CAS No.

206-55-3

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene

InChI

InChI=1S/C15H9N/c1-2-5-11-10(4-1)12-6-3-7-14-15(12)13(11)8-9-16-14/h1-9H

InChI Key

LBRODQCXTUTGSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=NC4=CC=C3

Origin of Product

United States

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